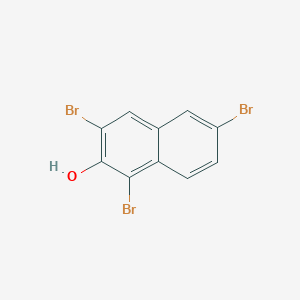![molecular formula C22H23N3O3 B15292054 methyl (3E)-3-[(4-methylpiperazin-1-yl)-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B15292054.png)
methyl (3E)-3-[(4-methylpiperazin-1-yl)-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3E)-3-[(4-methylpiperazin-1-yl)-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate is a complex organic compound with a unique structure that includes an indole core, a piperazine ring, and a carboxylate ester group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3E)-3-[(4-methylpiperazin-1-yl)-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the indole intermediate.
Formation of the Carboxylate Ester: The carboxylate ester group can be introduced through esterification reactions, typically involving the reaction of the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl (3E)-3-[(4-methylpiperazin-1-yl)-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or piperazine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
Methyl (3E)-3-[(4-methylpiperazin-1-yl)-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of methyl (3E)-3-[(4-methylpiperazin-1-yl)-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
類似化合物との比較
Similar Compounds
- Methyl (3E)-3-[(4-morpholin-4-yl)-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate
- Methyl (3E)-3-[(4-piperidin-1-yl)-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate
Uniqueness
Methyl (3E)-3-[(4-methylpiperazin-1-yl)-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate is unique due to the presence of the 4-methylpiperazine ring, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s biological activity, making it a valuable candidate for drug discovery and development.
特性
分子式 |
C22H23N3O3 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC名 |
methyl (3E)-3-[(4-methylpiperazin-1-yl)-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate |
InChI |
InChI=1S/C22H23N3O3/c1-24-10-12-25(13-11-24)20(15-6-4-3-5-7-15)19-17-9-8-16(22(27)28-2)14-18(17)23-21(19)26/h3-9,14H,10-13H2,1-2H3,(H,23,26)/b20-19+ |
InChIキー |
NNCNQBMEHFXKIB-FMQUCBEESA-N |
異性体SMILES |
CN1CCN(CC1)/C(=C/2\C3=C(C=C(C=C3)C(=O)OC)NC2=O)/C4=CC=CC=C4 |
正規SMILES |
CN1CCN(CC1)C(=C2C3=C(C=C(C=C3)C(=O)OC)NC2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic Acid](/img/structure/B15291994.png)



![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(2-methylpropanoyloxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B15292028.png)
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B15292030.png)

![6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione](/img/structure/B15292037.png)
![(3aR,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid](/img/structure/B15292043.png)

